molecular formula C13H11F3N2S B12629108 2-Methyl-4-methylsulfanyl-5-(4-trifluoromethyl-phenyl)-pyrimidine CAS No. 917896-40-3

2-Methyl-4-methylsulfanyl-5-(4-trifluoromethyl-phenyl)-pyrimidine

Cat. No.: B12629108
CAS No.: 917896-40-3
M. Wt: 284.30 g/mol
InChI Key: WQYPNLBFCLJXJV-UHFFFAOYSA-N
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Description

2-Methyl-4-methylsulfanyl-5-(4-trifluoromethyl-phenyl)-pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely studied for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-methylsulfanyl-5-(4-trifluoromethyl-phenyl)-pyrimidine typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyrimidine and 4-trifluoromethylbenzene.

    Reaction Steps:

    Reaction Conditions: These reactions typically require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-methylsulfanyl-5-(4-trifluoromethyl-phenyl)-pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogenation or other electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-methylsulfanyl-5-(4-trifluoromethyl-phenyl)-pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-methylsulfanyl-5-phenyl-pyrimidine: Lacks the trifluoromethyl group, which may affect its biological activity and properties.

    2-Methyl-4-methylsulfanyl-5-(4-chlorophenyl)-pyrimidine: Contains a chlorine atom instead of a trifluoromethyl group, potentially altering its reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in 2-Methyl-4-methylsulfanyl-5-(4-trifluoromethyl-phenyl)-pyrimidine imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

917896-40-3

Molecular Formula

C13H11F3N2S

Molecular Weight

284.30 g/mol

IUPAC Name

2-methyl-4-methylsulfanyl-5-[4-(trifluoromethyl)phenyl]pyrimidine

InChI

InChI=1S/C13H11F3N2S/c1-8-17-7-11(12(18-8)19-2)9-3-5-10(6-4-9)13(14,15)16/h3-7H,1-2H3

InChI Key

WQYPNLBFCLJXJV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)SC)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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